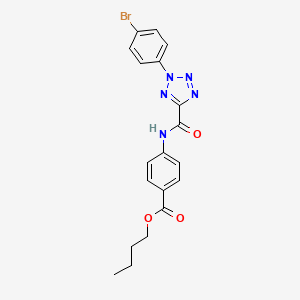![molecular formula C21H18ClN3O B2989452 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-71-0](/img/structure/B2989452.png)
3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups and rings. It has a benzimidazole ring which is a fused benzene and imidazole ring, a pyridinone which is a pyridine ring with a carbonyl group, and a benzyl group with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridinone rings are aromatic, contributing to the compound’s stability. The chlorine atom on the benzyl group is likely to be a significant site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, given its complex structure. Its solubility would depend on the solvent used .Applications De Recherche Scientifique
Synthesis of New Pyridazinones and Pyridines
The compound 3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone contributes to the synthesis of new pyridazinones and pyridines. These are essential in various chemical reactions and formulations, playing a critical role in the creation of diverse chemical libraries (Sayed, Khalil, Ahmed, & Raslan, 2002).
Synthesis of Lanthanide Podates with Predetermined Properties
This compound is significant in the synthesis of lanthanide podates, which have predetermined structural and photophysical properties. These properties are crucial for applications in areas like luminescent materials and complex formation (Piguet et al., 1996).
Generation of Structurally Diverse Library
It is also instrumental in generating a structurally diverse library of compounds through various alkylation and ring closure reactions. This diversity is important in medicinal chemistry and material science for the development of new compounds and materials (Roman, 2013).
Thromboxane A2 Receptor Antagonists
In medicinal chemistry, it contributes to the synthesis of thromboxane A2 receptor antagonists. These antagonists are significant for their potential therapeutic applications in treating various diseases (Nicolaï et al., 1993).
Synthesis of Functionalized Pyrido[1,2-a]benzimidazoles
The compound aids in the synthesis of functionalized pyrido[1,2-a]benzimidazoles, which are key intermediates in the development of various pharmaceutical and material science applications (Ryabukhin et al., 2007).
Acid Additive in Synthesis of Pyrido[1,2-a]benzimidazoles
It plays a role in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive in these syntheses. This synthesis process is essential for creating compounds with potential applications in medicinal chemistry (Masters et al., 2011).
Green Metric Evaluation in Synthesis
The compound is used in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, demonstrating the importance of green metrics in chemical synthesis. This approach is vital for developing sustainable and environmentally friendly synthesis methods (Gilbile, Bhavani, & Vyas, 2017).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Therefore, the targets could be diverse depending on the specific derivative and its functional groups.
Mode of Action
For instance, some benzimidazoles can inhibit enzymes, bind to receptors, or interact with DNA or proteins . The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways depending on their targets . For example, some benzimidazoles can inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .
Pharmacokinetics
The pharmacokinetic properties of benzimidazoles can vary widely depending on their chemical structure . Some benzimidazoles are well absorbed and widely distributed in the body, while others are poorly absorbed and rapidly excreted . The bioavailability of this compound would depend on its specific ADME properties.
Result of Action
The effects of benzimidazoles can range from the inhibition of cell growth and proliferation to the induction of cell death, depending on the specific compound and its targets .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[(3-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-13-9-18-19(10-14(13)2)25(12-15-5-3-6-16(22)11-15)20(24-18)17-7-4-8-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQCBDSGXQHIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)
![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)


![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)




![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)